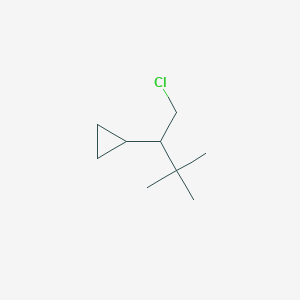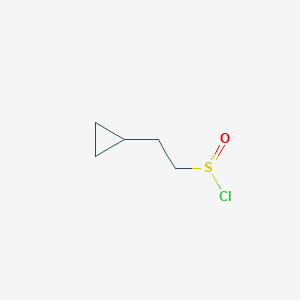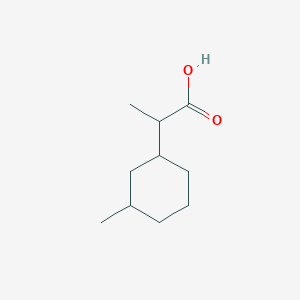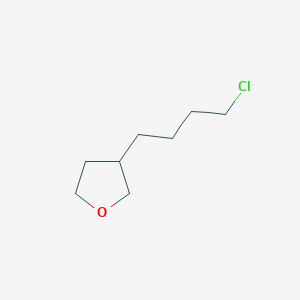![molecular formula C8H9IS B15253601 1-Iodo-4-[(methylsulfanyl)methyl]benzene](/img/structure/B15253601.png)
1-Iodo-4-[(methylsulfanyl)methyl]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Iodo-4-[(methylsulfanyl)methyl]benzene is an organic compound with the molecular formula C8H9IS. It is also known by other names such as 4-Iodothioanisole and (4-iodophenyl)(methyl)sulfane . This compound is characterized by the presence of an iodine atom and a methylsulfanyl group attached to a benzene ring, making it a valuable intermediate in organic synthesis and various chemical reactions.
Preparation Methods
The synthesis of 1-Iodo-4-[(methylsulfanyl)methyl]benzene can be achieved through several methods. One common synthetic route involves the iodination of 4-methylthiotoluene using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide . The reaction typically takes place under controlled conditions to ensure the selective introduction of the iodine atom at the para position relative to the methylsulfanyl group.
Industrial production methods may involve similar iodination reactions but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.
Chemical Reactions Analysis
1-Iodo-4-[(methylsulfanyl)methyl]benzene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions with phenylboronic acid, catalyzed by palladium-based catalysts. This reaction forms biaryl compounds, which are valuable in pharmaceuticals and materials science.
Oxidation and Reduction: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
The major products formed from these reactions depend on the specific reagents and conditions used, allowing for the synthesis of a wide range of derivatives.
Scientific Research Applications
1-Iodo-4-[(methylsulfanyl)methyl]benzene has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-Iodo-4-[(methylsulfanyl)methyl]benzene depends on its specific application. In coupling reactions, the iodine atom acts as a leaving group, facilitating the formation of new carbon-carbon bonds. The methylsulfanyl group can influence the reactivity and selectivity of the compound in various reactions by stabilizing intermediates and transition states .
Comparison with Similar Compounds
1-Iodo-4-[(methylsulfanyl)methyl]benzene can be compared with other similar compounds such as:
4-Iodotoluene: Lacks the methylsulfanyl group, making it less versatile in certain reactions.
4-Iodothioanisole: Similar structure but with different substituents, leading to variations in reactivity and applications.
4-Iodoanisole: Contains a methoxy group instead of a methylsulfanyl group, resulting in different chemical properties and uses.
The presence of the methylsulfanyl group in this compound enhances its reactivity and makes it a unique and valuable compound in organic synthesis.
Properties
Molecular Formula |
C8H9IS |
|---|---|
Molecular Weight |
264.13 g/mol |
IUPAC Name |
1-iodo-4-(methylsulfanylmethyl)benzene |
InChI |
InChI=1S/C8H9IS/c1-10-6-7-2-4-8(9)5-3-7/h2-5H,6H2,1H3 |
InChI Key |
NCJDSLMKLDXKOK-UHFFFAOYSA-N |
Canonical SMILES |
CSCC1=CC=C(C=C1)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(Azepan-2-yl)methyl]-3-(propan-2-yl)urea](/img/structure/B15253525.png)
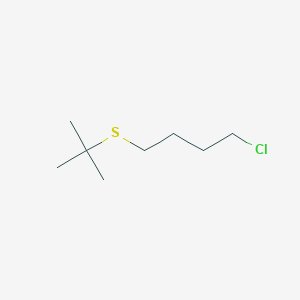


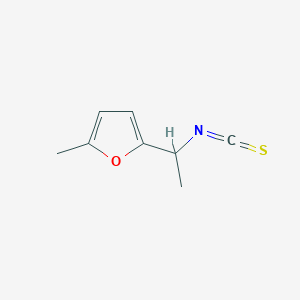

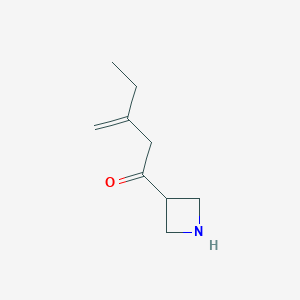
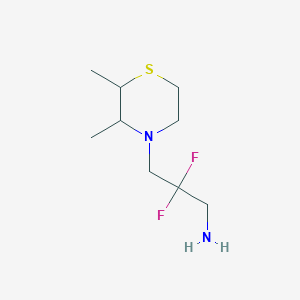
![4',4'-Difluoro-3,4-dihydrospiro[1-benzopyran-2,1'-cyclohexane]-4-one](/img/structure/B15253569.png)
